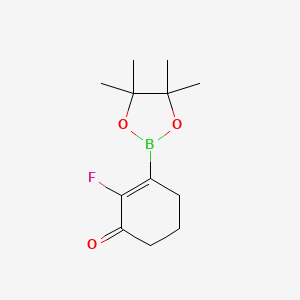

2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one

Description

BenchChem offers high-quality 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BFO3/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9(15)10(8)14/h5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFVFCWIBHHPFMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=O)CCC2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one, a valuable fluorinated building block for drug discovery and development. The document details a plausible and efficient synthetic pathway, including step-by-step experimental protocols, mechanistic insights, and a discussion of alternative synthetic routes. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis, offering both theoretical understanding and practical guidance for the laboratory synthesis of this important compound.

Introduction: The Significance of Fluorinated Boronic Esters in Medicinal Chemistry

The incorporation of fluorine into organic molecules is a widely employed strategy in modern drug design. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Similarly, boronic acids and their pinacol esters are exceptionally versatile intermediates in organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which is a cornerstone of carbon-carbon bond formation.[1]

The target molecule, 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one, synergistically combines the advantageous features of both a vinyl fluoride and a vinyl boronic ester within a synthetically useful cyclohexenone scaffold. This trifunctionalized building block presents a unique platform for the development of novel therapeutics, allowing for further molecular elaboration through various chemical transformations.

This guide will focus on a robust and logical synthetic approach to this molecule, starting from readily available precursors. The presented methodology is designed to be both efficient and adaptable for laboratory-scale synthesis.

Proposed Synthetic Pathway: A Two-Step Approach

A logical and efficient synthetic route to the target compound involves a two-step sequence starting from 1,3-cyclohexanedione:

-

Electrophilic Fluorination: Introduction of the fluorine atom at the 2-position of the 1,3-dicarbonyl system.

-

Conversion to the Vinyl Boronic Ester: Transformation of the resulting 2-fluoro-1,3-cyclohexanedione into the desired vinyl boronate.

This strategy is advantageous as it utilizes a symmetrical starting material, which simplifies the regioselectivity of the initial fluorination step.

Step 1: Electrophilic Fluorination of 1,3-Cyclohexanedione

The introduction of a fluorine atom at the α-position of a carbonyl compound is a well-established transformation. For 1,3-dicarbonyl compounds, this reaction is particularly facile due to the acidity of the proton at the 2-position and the stability of the corresponding enolate. The use of an electrophilic fluorinating agent, such as Selectfluor®, provides a safe and effective method for this purpose.[2][3]

Reaction Scheme:

Mechanistic Considerations:

The reaction proceeds through the formation of an enol or enolate intermediate of 1,3-cyclohexanedione, which then acts as a nucleophile, attacking the electrophilic fluorine of the Selectfluor® reagent. The driving force for this reaction is the formation of a stable C-F bond.

Experimental Protocols

Synthesis of 2-Fluoro-1,3-cyclohexanedione

This protocol is adapted from established procedures for the fluorination of β-dicarbonyl compounds.[2]

Materials:

-

1,3-Cyclohexanedione

-

Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

-

Acetonitrile (CH₃CN), anhydrous

-

Sodium carbonate (Na₂CO₃), anhydrous (optional, as a mild base)

-

Deionized water

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 1,3-cyclohexanedione (1.0 eq).

-

Dissolve the starting material in anhydrous acetonitrile.

-

Add Selectfluor® (1.1 eq) portion-wise to the stirred solution at room temperature. Caution: The reaction can be exothermic.

-

If the reaction is sluggish, anhydrous sodium carbonate (1.2 eq) can be added to facilitate the formation of the enolate.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding deionized water.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-fluoro-1,3-cyclohexanedione.

-

The crude product can be purified by column chromatography on silica gel.

Synthesis of 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one

This step involves the conversion of the 2-fluoro-1,3-dicarbonyl compound into a vinyl triflate, followed by a palladium-catalyzed borylation. This is a reliable method for the synthesis of vinyl boronates.[4][5]

Materials:

-

2-Fluoro-1,3-cyclohexanedione

-

Triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh)

-

A non-nucleophilic base (e.g., 2,6-lutidine or triethylamine)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Bis(pinacolato)diboron (B₂(pin)₂)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

A base for the coupling reaction (e.g., potassium acetate (KOAc) or potassium carbonate (K₂CO₃))

-

Anhydrous solvent for coupling (e.g., dioxane or toluene)

Procedure:

Part A: Synthesis of the Vinyl Triflate Intermediate

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-1,3-cyclohexanedione (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add the non-nucleophilic base (1.2 eq) to the solution.

-

Slowly add triflic anhydride (1.1 eq) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude vinyl triflate is often used in the next step without further purification.

Part B: Palladium-Catalyzed Borylation

-

To a flame-dried Schlenk flask under an inert atmosphere, add the crude vinyl triflate (1.0 eq), bis(pinacolato)diboron (1.2 eq), the palladium catalyst (0.05 eq), and the base (e.g., KOAc, 3.0 eq).

-

Add anhydrous dioxane or toluene to the flask.

-

Heat the reaction mixture to 80-100 °C and stir for several hours, monitoring the reaction by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final product, 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one.

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway.

Caption: Proposed two-step synthetic workflow.

Alternative Synthetic Strategies

While the proposed pathway is robust, other synthetic routes are also conceivable and may offer advantages depending on the available resources and desired scale.

Borylation followed by Fluorination

An alternative approach would involve first synthesizing 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one and then performing a late-stage fluorination. The initial borylation could be achieved via a conjugate addition of a boron nucleophile to cyclohexenone, potentially catalyzed by an N-heterocyclic carbene (NHC).[6] The subsequent fluorination of the resulting enolate would then yield the target compound. However, the regioselectivity of the fluorination on the borylated enone could be a challenge.

Direct Fluoroborylation

A more convergent, yet potentially more challenging, approach would be a direct, one-pot fluoroborylation of a suitable precursor. This might involve a transition metal-catalyzed process where both the fluorine and the boryl group are introduced simultaneously. While elegant, such a method would likely require significant optimization of catalysts and reaction conditions.

Data Summary

The following table provides expected data for the key compounds in the proposed synthetic pathway. Note that these are representative values and may vary based on experimental conditions and purification methods.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Appearance |

| 1,3-Cyclohexanedione | C₆H₈O₂ | 112.13 | White to off-white solid |

| 2-Fluoro-1,3-cyclohexanedione | C₆H₇FO₂ | 130.12 | Pale yellow oil or solid |

| 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one | C₁₂H₁₈BFO₃ | 240.08 | White to off-white solid |

Conclusion

The synthesis of 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one is a feasible and valuable endeavor for medicinal chemists. The proposed two-step synthetic route, involving an initial electrophilic fluorination of 1,3-cyclohexanedione followed by conversion to the vinyl boronic ester, represents a logical and well-precedented strategy. The detailed experimental protocols provided in this guide offer a solid foundation for the successful synthesis of this important fluorinated building block. Further exploration of alternative synthetic routes, such as direct fluoroborylation, may lead to even more efficient and elegant approaches in the future.

References

-

Organic Chemistry Portal. (2002). Synthesis of β-Boryl-α,β-unsaturated Carbonyl Compounds via Palladium-Catalyzed Cross-Coupling Reaction of Bis(pinacolato)diboron with Vinyl Triflates. [Link]

- Takagi, J., Kamon, A., Ishiyama, T., & Miyaura, N. (2002). Synthesis of β-Boryl-α,β-unsaturated Carbonyl Compounds via Palladium-Catalyzed Cross-Coupling Reaction of Bis(pinacolato)

-

Hoveyda, A. H., & Morken, J. P. (2012). Metal-Free Catalytic Enantioselective C–B Bond Formation: (Pinacolato)boron Conjugate Additions to α,β-Unsaturated Ketones, Esters, Weinreb Amides and Aldehydes Promoted by Chiral N-Heterocyclic Carbenes. PubMed Central. [Link]

-

Organic Chemistry Portal. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). [Link]

- Singh, R. P., & Shreeve, J. M. (2004). Selectfluor: Mechanistic Insight and Applications. Accounts of Chemical Research, 37(1), 31-44.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of β-Boryl-α,β-unsaturated Carbonyl Compounds via Palladium-Catalyzed Cross-Coupling Reaction of Bis(pinacolato)diboron with Vinyl Triflates [organic-chemistry.org]

- 6. Metal-Free Catalytic Enantioselective C–B Bond Formation: (Pinacolato)boron Conjugate Additions to α,β-Unsaturated Ketones, Esters, Weinreb Amides and Aldehydes Promoted by Chiral N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanistic Formation of 2-Fluoro-3-pinacolborocyclohex-2-en-1-one

Abstract: The convergence of fluorine and boron functionalities within a single molecular scaffold offers profound opportunities in medicinal chemistry and synthetic methodology. The α-fluoro-β-boryl-α,β-unsaturated ketone motif, exemplified by 2-Fluoro-3-pinacolborocyclohex-2-en-1-one, represents a uniquely versatile building block, primed for diverse downstream transformations. This guide delineates the core mechanistic principles governing its formation. We will explore a highly convergent one-pot strategy involving the copper(I)-mediated borofluorination of a cyclic ynone precursor. This primary pathway is dissected to reveal the intricate roles of the catalyst, ligand, and reagents in achieving high regio- and stereoselectivity. A plausible two-step alternative, involving sequential conjugate borylation and electrophilic fluorination, is also discussed to provide a comprehensive mechanistic landscape. This document is intended for researchers, chemists, and drug development professionals seeking to leverage these advanced synthetic strategies.

Part 1: Introduction to a Privileged Scaffold

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and boronic acid derivatives is a well-established strategy for modulating the physicochemical and pharmacological properties of bioactive molecules. Fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while the boronic ester group serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction.

The target molecule, 2-Fluoro-3-pinacolborocyclohex-2-en-1-one, is a densely functionalized carbocycle that marries these two powerful functionalities onto an α,β-unsaturated ketone core—itself a reactive Michael acceptor. The precise arrangement of an α-fluoro substituent and a β-boryl group creates a push-pull electronic environment, offering unique reactivity. Understanding the mechanistic underpinnings of its synthesis is crucial for accessing this and related scaffolds efficiently and selectively.

Part 2: The Convergent Pathway: Copper(I)-Mediated Borofluorination of a Cyclic Ynone

The most elegant and atom-economical approach to the target molecule is a one-pot, three-component reaction starting from a cyclic ynone. This transformation, analogous to methodologies developed by Sadighi and colleagues for acyclic alkynes, hinges on the in situ generation of a highly reactive (NHC)copper(I)-boryl species that initiates a cascade of selective bond formations.[1][2]

Mechanistic Dissection

The catalytic cycle can be broken down into three key stages:

-

Generation of the Active Copper-Boryl Catalyst: The reaction commences with the activation of a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), by a copper(I) salt (e.g., CuCl) in the presence of an N-heterocyclic carbene (NHC) ligand. The NHC ligand is critical for stabilizing the monomeric copper-boryl complex, [(NHC)Cu-Bpin], preventing catalyst decomposition and enhancing its nucleophilicity.[3]

-

Regioselective Borylcupration: The [(NHC)Cu-Bpin] complex undergoes a syn-addition across the alkyne of the cyclohex-2-yn-1-one precursor. This carbocupration step is highly regioselective. The nucleophilic boryl moiety adds to the β-carbon (C3), driven by the electronic influence of the conjugated carbonyl group, while the copper atom adds to the α-carbon (C2). This generates a key (Z)-alkenylcopper intermediate.

-

Electrophilic Fluorinative Trapping: The final step involves the interception of the electron-rich alkenylcopper intermediate with an electrophilic fluorinating agent, typically N-fluorobenzenesulfonimide (NFSI).[1][2] The C-Cu bond is replaced with a C-F bond, likely proceeding with retention of stereochemistry. This electrophilic trapping regenerates the copper(I) species, allowing it to re-enter the catalytic cycle. The result is the cis-borofluorinated product, 2-Fluoro-3-pinacolborocyclohex-2-en-1-one.

Fig. 1: Catalytic cycle for copper-mediated borofluorination.

Part 3: Alternative Stepwise Pathway: Borylation and Subsequent Fluorination

An alternative, though less convergent, synthetic strategy involves a two-step sequence. This pathway is valuable as it allows for the isolation of the intermediate β-boryl enone, which may be a desirable synthetic target in its own right.

-

Copper-Catalyzed Conjugate Borylation: The first step involves the 1,4-conjugate addition of a boryl group to the cyclohex-2-yn-1-one precursor. This reaction is also efficiently catalyzed by copper, leading to the formation of 3-pinacolborocyclohex-2-en-1-one.[4] The mechanism proceeds via a similar borylcupration followed by protonolysis during aqueous workup.

-

Electrophilic α-Fluorination: The isolated β-boryl enone is then subjected to electrophilic fluorination. This reaction typically proceeds via the ketone's enolate, formed by treatment with a suitable base (e.g., LDA, LiHMDS). The enolate then attacks an electrophilic fluorine source like NFSI or Selectfluor to install the fluorine atom at the α-position.[5][6] The regioselectivity is dictated by the site of enolization, which is directed to the α-position.

Fig. 2: Workflow for sequential borylation and fluorination.

Part 4: Experimental Protocol (Convergent Pathway)

The following protocol is a representative, self-validating procedure for the one-pot synthesis, adapted from established literature for analogous acyclic systems.[1][2] Researchers should perform their own optimization.

Synthesis of 2-Fluoro-3-pinacolborocyclohex-2-en-1-one

-

Equipment: Schlenk flask (25 mL), magnetic stirrer, argon or nitrogen line.

-

Reagents:

-

Copper(I) Chloride (CuCl)

-

IMes·HCl (1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride)

-

Potassium bis(trimethylsilyl)amide (KHMDS)

-

Bis(pinacolato)diboron (B₂pin₂)

-

Cyclohex-2-yn-1-one

-

N-Fluorobenzenesulfonimide (NFSI)

-

Anhydrous THF (Tetrahydrofuran)

-

Procedure:

-

Catalyst Preparation: To a flame-dried 25 mL Schlenk flask under an inert atmosphere (Argon), add CuCl (2.0 mg, 0.02 mmol, 10 mol%), IMes·HCl (7.5 mg, 0.022 mmol, 11 mol%), and 2.0 mL of anhydrous THF. Cool the suspension to 0 °C.

-

Add KHMDS (4.4 mg, 0.022 mmol, 11 mol%) to the suspension. Stir the mixture at room temperature for 30 minutes to generate the [(IMes)CuCl] complex and subsequently the active catalyst upon deprotonation.

-

Borylcupration: To the catalyst mixture, add B₂pin₂ (55.8 mg, 0.22 mmol, 1.1 equiv). Stir for 5 minutes. Then, add a solution of cyclohex-2-yn-1-one (18.8 mg, 0.20 mmol, 1.0 equiv) in 1.0 mL of anhydrous THF dropwise. Allow the reaction to stir at room temperature for 2 hours.

-

Fluorination: Add NFSI (75.7 mg, 0.24 mmol, 1.2 equiv) in one portion to the reaction mixture.

-

Reaction Monitoring & Workup: Stir the reaction at room temperature for 12 hours. Monitor the reaction by TLC or GC-MS. Upon completion, quench the reaction with saturated aqueous NH₄Cl solution (5 mL).

-

Extract the mixture with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Part 5: Data Presentation and Characterization

The efficiency of the borofluorination reaction is highly dependent on the substrate and reaction conditions. The table below summarizes typical outcomes for related transformations found in the literature.

| Parameter | Typical Value/Observation | Rationale / Causality |

| Yield | 40-75% | Dependent on substrate electronics and steric hindrance near the alkyne. |

| Regioselectivity | >20:1 (β-boryl, α-fluoro) | Electron-withdrawing effect of the ketone directs the borylcupration. |

| Stereoselectivity | >20:1 (cis-addition) | The reaction proceeds via a concerted syn-borylcupration and retentive fluorination. |

| Key Side Products | Proto-deborylation product, homocoupling of alkyne. | May arise from premature quenching of the vinyl-copper intermediate or catalyst inefficiency. |

Expected Product Characterization:

-

¹H NMR: Absence of alkyne proton. Appearance of signals corresponding to the cyclohexene ring protons.

-

¹³C NMR: Appearance of two olefinic carbon signals, both showing coupling to fluorine (¹³C-¹⁹F J-coupling) and one showing broadening due to the quadrupolar boron nucleus.

-

¹⁹F NMR: A singlet or multiplet (if coupled to adjacent protons) in the typical region for vinyl fluorides.

-

¹¹B NMR: A singlet around 25-35 ppm, characteristic of a tetracoordinate pinacol boronate ester.

-

HRMS: Accurate mass measurement confirming the elemental formula C₁₂H₁₈BFO₃.

References

-

Jordan, A. J., Thompson, P. K., & Sadighi, J. P. (2018). Copper(I)-Mediated Borofluorination of Alkynes. Organic Letters, 20(17), 5242–5246. [Link]

-

ResearchGate. (n.d.). Copper(I)-Mediated Borofluorination of Alkynes. Retrieved from [Link]

-

Semba, K., & Nakao, Y. (2015). Regioselective transformation of alkynes catalyzed by a copper hydride or boryl copper species. Catalysis Science & Technology, 5(9), 4370-4383. [Link]

-

Aggarwal, V. K., & Ball, L. T. (2017). Conjunctive functionalization of vinyl boronate complexes with electrophiles: a diastereoselective three-component coupling. Chemical Communications, 53(33), 4569-4572. [Link]

-

Wikipedia. (n.d.). Electrophilic fluorination. Retrieved from [Link]

- E-EROS Encyclopedia of Reagents for Organic Synthesis. (n.d.). N-Fluorobenzenesulfonimide.

-

Scott, D. A., & Ingleson, M. J. (2016). trans-Hydroboration vs. 1,2-Reduction: Divergent Reactivity of Ynones and Ynoates in Lewis-Base-Catalyzed Reactions with Pinacolborane. Organic Letters, 18(21), 5556-5559. [Link]

Sources

- 1. Copper(I)-Mediated Borofluorination of Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Regioselective transformation of alkynes catalyzed by a copper hydride or boryl copper species - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Conjunctive functionalization of vinyl boronate complexes with electrophiles: a diastereoselective three-component coupling - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC01671A [pubs.rsc.org]

- 6. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one (CAS 2301976-85-0): A Key Intermediate in the Synthesis of the BTK Inhibitor Fenebrutinib

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and boron moieties into molecular scaffolds has become a cornerstone of rational drug design. The fluorinated boronic ester, 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one (CAS 2301976-85-0), exemplifies the convergence of these strategies. This versatile building block has emerged as a critical intermediate in the synthesis of fenebrutinib (GDC-0853), a potent and selective, non-covalent Bruton's tyrosine kinase (BTK) inhibitor currently under investigation for the treatment of autoimmune diseases, most notably multiple sclerosis.[1][2] This technical guide provides a comprehensive overview of the properties of this key intermediate and its application in the synthesis of fenebrutinib, offering valuable insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structural Features

The unique reactivity and utility of 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one stem from its distinct structural features. The presence of a fluorine atom on the cyclohexenone ring and a boronic ester group creates a molecule primed for selective chemical transformations.

| Property | Value |

| CAS Number | 2301976-85-0 |

| Chemical Name | 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one |

| Molecular Formula | C₁₂H₁₈BFO₃ |

| Molecular Weight | 240.08 g/mol |

| Appearance | Off-white to white solid |

| Key Functional Groups | α,β-Unsaturated ketone, Vinyl fluoride, Boronic ester (pinacol ester) |

The electron-withdrawing nature of the fluorine atom influences the reactivity of the double bond, while the boronic ester serves as a versatile handle for carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction. The pinacol ester provides stability and facilitates purification compared to the corresponding boronic acid.

Application in the Synthesis of Fenebrutinib (GDC-0853)

The primary and most significant application of CAS 2301976-85-0 is as a key building block in the synthesis of fenebrutinib. Fenebrutinib is a highly selective and reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the signaling pathways of B-cells and myeloid cells.[1][2] By inhibiting BTK, fenebrutinib can modulate the activation of these immune cells, which are implicated in the pathophysiology of autoimmune diseases like multiple sclerosis.[3][4][5]

The synthesis of fenebrutinib involves a convergent approach, where different fragments of the molecule are synthesized separately and then coupled together in the final stages. 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one constitutes a crucial "right-hand" fragment of the fenebrutinib molecule.

Synthetic Rationale and Experimental Protocol

The core of fenebrutinib's synthesis lies in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7] This reaction facilitates the formation of a key carbon-carbon bond between the fluorinated cyclohexenone ring of our title compound and a complex heterocyclic core.

Below is a representative experimental workflow for the Suzuki-Miyaura coupling step in the synthesis of a fenebrutinib precursor, based on established methodologies for similar transformations.

Sources

Spectroscopic Characterization of 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one: A Technical Guide

Introduction

2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one (CAS RN: 2301976-85-0) is a synthetic building block of significant interest in medicinal chemistry and drug development.[1][2][3][4][5] Its utility stems from the unique combination of a fluorinated enone system and a boronate ester, functionalities that allow for a diverse range of chemical transformations. The presence of fluorine can enhance metabolic stability and binding affinity of drug candidates, while the boronate ester is a versatile handle for cross-coupling reactions.[6][7]

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. As direct experimental spectra are not widely published, this document serves as a predictive guide for researchers, grounded in the fundamental principles of NMR and mass spectrometry, and supported by data from analogous structures. We will delve into the anticipated ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra, as well as the expected mass spectrometric fragmentation patterns. The methodologies for data acquisition and the rationale behind spectral interpretation are discussed in detail to provide a self-validating framework for analysis.

Molecular Structure and Key Spectroscopic Features

The structure of 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one presents several key features that will dictate its spectroscopic signature. The fluorinated double bond, the carbonyl group, the cyclohexene ring, and the pinacol boronate ester moiety will each give rise to characteristic signals.

Caption: Molecular structure of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For the title compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR will be required for a complete characterization.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural assignment.

Caption: A generalized workflow for NMR analysis.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals corresponding to the cyclohexene ring protons and the methyl groups of the pinacol ester.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 2.6 | Triplet (t) | 2H | CH₂ adjacent to C=O | Protons alpha to a carbonyl group are deshielded. |

| ~ 2.1 | Multiplet (m) | 2H | CH₂ in the cyclohexene ring | Aliphatic protons in a six-membered ring. |

| ~ 2.4 | Triplet (t) | 2H | CH₂ adjacent to the double bond | Allylic protons are deshielded. |

| 1.3 | Singlet (s) | 12H | Four CH₃ groups of the pinacol ester | Equivalent methyl groups on the boronate ester. |

Note: The multiplicities and exact chemical shifts may vary due to second-order effects and long-range couplings, particularly with the fluorine atom.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environment.

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~ 195 | C=O | Carbonyl carbons are highly deshielded. |

| ~ 150 (d, ¹JCF) | C-F | The carbon directly bonded to fluorine will show a large one-bond coupling constant. |

| ~ 110 (d, ²JCF) | C-B | The carbon bearing the boron atom will be split by the adjacent fluorine. The signal may be broad due to coupling with boron. |

| ~ 84 | O-C(CH₃)₂ | Quaternary carbons of the pinacol ester. |

| ~ 37 | CH₂ adjacent to C=O | Aliphatic carbon alpha to a carbonyl. |

| ~ 25 | CH₂ in the cyclohexene ring | Aliphatic carbon in the ring. |

| ~ 23 | CH₂ adjacent to the double bond | Allylic carbon. |

| ~ 25 | CH₃ of pinacol ester | Methyl carbons of the boronate ester. |

Note: The carbon attached to boron (C-B) may exhibit a broad signal due to the quadrupolar nature of the boron nucleus, and in some cases may not be observed.[8]

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds.[6][9][10] The spectrum of the title compound is expected to show a single resonance.

| Predicted Chemical Shift (ppm) | Multiplicity | Rationale |

| -100 to -130 | Multiplet | The chemical shift is typical for a vinyl fluoride. The multiplicity will arise from coupling to the vicinal and allylic protons. |

The wide chemical shift range of ¹⁹F NMR makes it an excellent tool for confirming the presence and electronic environment of the fluorine atom.[11][12] The exact chemical shift can be influenced by solvent and concentration.[12]

Predicted ¹¹B NMR Spectrum

¹¹B NMR spectroscopy is used to characterize boron-containing compounds.[13][14][15] The chemical shift is indicative of the coordination state of the boron atom.

| Predicted Chemical Shift (ppm) | Appearance | Rationale |

| ~ 30 | Broad singlet | This chemical shift is characteristic of a trigonal planar boronate ester. The signal is typically broad due to quadrupolar relaxation.[13][16] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.

Experimental Protocol for Mass Spectrometry

Caption: A general workflow for mass spectrometric analysis.

Predicted Mass Spectrum

The molecular weight of 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one is 240.08 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass will be observed, confirming the elemental composition.

Expected Molecular Ions:

-

[M+H]⁺: m/z 241.09

-

[M+Na]⁺: m/z 263.07

-

[M]⁺˙ (in EI): m/z 240.08

Predicted Fragmentation Pattern:

The fragmentation of the molecular ion will likely involve the loss of neutral fragments from the cyclohexenone ring and the boronate ester. Common fragmentation pathways for cyclohexenone derivatives include retro-Diels-Alder reactions.[17] Boronate esters may undergo fragmentation through the loss of the pinacol group or rearrangement reactions.[18]

| m/z | Possible Fragment | Proposed Loss |

| 225 | [M - CH₃]⁺ | Loss of a methyl group from the pinacol ester. |

| 183 | [M - C₄H₉O]⁺ | Loss of a fragment from the pinacol ester. |

| 141 | [M - C₆H₁₀O₂]⁺ | Loss of the pinacol group. |

| 96 | [C₆H₈O]⁺˙ | Loss of the fluoro-boronate ester substituent, corresponding to cyclohexenone.[19] |

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one. By understanding the expected ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra and the likely mass spectrometric fragmentation patterns, researchers can confidently characterize this important synthetic intermediate. The provided protocols for data acquisition and the rationale behind the spectral interpretations offer a robust framework for the structural elucidation of this and related molecules, thereby supporting advancements in drug discovery and development.

References

-

A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. (n.d.). MDPI. Retrieved from [Link]

-

19Flourine NMR. (n.d.). University of Ottawa. Retrieved from [Link]

-

Gas-phase ion-molecule chemistry of borate and boronate esters. (n.d.). ACS Publications. Retrieved from [Link]

-

How to interpret the 19F NMR spectra. (2024, October 9). Quora. Retrieved from [Link]

-

Fluorine-19 solid state NMR study of vinylidenefluoride polymers using selective relaxation filters. (n.d.). PubMed. Retrieved from [Link]

-

CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. (n.d.). ResearchGate. Retrieved from [Link]

-

Active Nuclei Fluorine-19 NMR Spectroscopy. (n.d.). Anasazi Instruments. Retrieved from [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved from [Link]

-

ESI-MS characterization of boronate ester formation between VBA and 3SL... (n.d.). ResearchGate. Retrieved from [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022, November 1). ACS Publications. Retrieved from [Link]

-

Progress in Our Understanding of 19 F Chemical Shifts. (n.d.). ResearchGate. Retrieved from [Link]

-

a) ¹¹B NMR spectra of trigonal‐planar boronate ester (B5); b)... (n.d.). ResearchGate. Retrieved from [Link]

-

A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. (2010, March 25). ACS Publications. Retrieved from [Link]

-

Fluorine-19 solid state NMR study of vinylidenefluoride polymers using selective relaxation filters. (n.d.). ResearchGate. Retrieved from [Link]

-

RHAWN 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan... (n.d.). Rhawn. Retrieved from [Link]

-

Synthesis and mass spectrometry of phenylboronate esters of polyhydric alcohols. (2017, February 1). Royal Holloway Research Online. Retrieved from [Link]

-

2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2... (n.d.). Reagentia. Retrieved from [Link]

-

Nmr spectroscopy of fluorine 19. (n.d.). Slideshare. Retrieved from [Link]

-

GUIDE TO FLUORINE NMR FOR ORGANIC CHEMISTS. (n.d.). Wiley. Retrieved from [Link]

-

NMR | Fluorine Spectroscopy. (n.d.). Oxford Instruments. Retrieved from [Link]

-

Pharmaceutical Applications of Organofluorine Compounds. 19 F NMR Fragment‐Based Discovery. (n.d.). ResearchGate. Retrieved from [Link]

-

Fluorine NMR. (n.d.). Florida State University. Retrieved from [Link]

-

11 B NMR Chemical Shifts. (n.d.). SDSU Chemistry. Retrieved from [Link]

-

³¹P{¹H} (left), ¹⁹F (right) and ¹⁹F{¹H} NMR spectra of the vinyl complex [Au(PhC=C(F)CH3)(SPhos)] (2). (n.d.). ResearchGate. Retrieved from [Link]

-

Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters. (n.d.). Supporting Information. Retrieved from [Link]

-

Cyclohexanone. (n.d.). NIST WebBook. Retrieved from [Link]

-

Oxygenated Cyclohexene Derivatives from the Stem and Root Barks of Uvaria pandensis. (2021, November 21). ACS Publications. Retrieved from [Link]

-

5.310 (F19) Fischer Esterification Lab Manual. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

-

How do I get boronic acid ionization on LCMS? (n.d.). ResearchGate. Retrieved from [Link]

-

A new boronic acid and boronate esters containing polymer groups: Synthesis and investigation of their spectroscopic properties. (2022, September 30). ResearchGate. Retrieved from [Link]

-

2-Fluorocyclohexanone. (n.d.). PubChem. Retrieved from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Wiley. Retrieved from [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

cyclohexanone. (n.d.). MassBank. Retrieved from [Link]

-

2-Cyclohexen-1-one. (n.d.). PubChem. Retrieved from [Link]

-

13.13 Uses of 13C NMR Spectroscopy. (n.d.). NC State University Libraries. Retrieved from [Link]

-

Mass Spectrometry of Cycloalkanes. (2025, July 28). YouTube. Retrieved from [Link]

Sources

- 1. 2301976-85-0|2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one|BLD Pharm [bldpharm.com]

- 2. CATO Chemical Reference Standards & Materials [en.cato-chem.com]

- 3. cacheby.com [cacheby.com]

- 4. 2-Fluoro-3- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) cyclohex-2-en-1-one by MedChem Express, Cat. No. HY-W038588-100MG | Lucerna-Chem AG [shop.lucerna-chem.ch]

- 5. 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one (1 x 100 mg) | Alchimica [shop.alchimica.cz]

- 6. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 11. quora.com [quora.com]

- 12. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. par.nsf.gov [par.nsf.gov]

- 16. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 17. ocw.mit.edu [ocw.mit.edu]

- 18. pubs.acs.org [pubs.acs.org]

- 19. 2-Cyclohexen-1-one | C6H8O | CID 13594 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility of 2-Fluoro-3-(pinacolato)cyclohex-2-en-1-one in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Fluoro-3-(pinacolato)cyclohex-2-en-1-one in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 2-Fluoro-3-(pinacolato)cyclohex-2-en-1-one, a compound of interest in synthetic chemistry and drug development. Given the absence of specific published solubility data for this molecule, this document synthesizes theoretical principles based on its distinct structural motifs—a fluorinated cyclohexenone core and a pinacolato boronic ester—to predict its behavior in various organic solvents. Furthermore, it offers detailed, field-proven experimental protocols for researchers to determine both qualitative and quantitative solubility, ensuring reliable and reproducible results.

Introduction: The Importance of a Defined Solubility Profile

2-Fluoro-3-(pinacolato)cyclohex-2-en-1-one is a multifunctional organic compound. Its structure incorporates a polar fluorinated α,β-unsaturated ketone system and a largely nonpolar, sterically demanding pinacolato boronic ester. This unique combination makes it a valuable intermediate in synthetic transformations, such as Suzuki-Miyaura cross-coupling reactions.[1] Understanding the solubility of this compound is paramount for its effective use. Solubility dictates the choice of reaction solvents, impacts reaction kinetics and yield, governs the selection of purification methods like crystallization, and is a critical parameter in formulation for drug discovery applications.

This guide bridges the gap in available literature by providing a robust predictive framework and the necessary experimental workflows to empower researchers in their work with this and structurally related compounds.

Theoretical Framework and Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[2] The overall solubility of 2-Fluoro-3-(pinacolato)cyclohex-2-en-1-one is a balance between its polar and nonpolar characteristics.

Analysis of Molecular Structure and Intermolecular Forces

-

Fluorinated Cyclohexenone Core: This moiety contains several polar features. The ketone group (C=O) is a strong dipole, capable of participating in dipole-dipole interactions with solvent molecules. The carbon-fluorine (C-F) bond is also highly polarized. The introduction of fluorine into organic compounds can significantly alter their physical properties, often increasing polarity and modifying intermolecular interactions.[3][4] The cyclohexene ring itself provides a nonpolar hydrocarbon backbone.

-

Pinacolato Boronic Ester Group: This group, often abbreviated as B(pin), is characterized by the bulky, nonpolar pinacol ligand (derived from pinacol). While the boron-oxygen (B-O) bonds have some polar character, the overall nature of this substituent is hydrophobic and lipophilic. Pinacol boronic esters are generally known for their good solubility in a wide range of common organic solvents, including ethers, chlorinated solvents, and aromatic hydrocarbons.[1][5][6][7]

Predictive Solubility Profile

Based on this structural analysis, a predictive solubility profile can be established. The molecule's combination of a large, nonpolar framework (cyclohexene ring and pinacol group) with distinct polar sites (ketone and fluorine) suggests it will be most soluble in solvents of intermediate polarity that can accommodate both features.

Table 1: Predicted Solubility of 2-Fluoro-3-(pinacolato)cyclohex-2-en-1-one in Common Organic Solvents

| Solvent Class | Example Solvents | Dominant Intermolecular Forces | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Heptane | London Dispersion Forces | Low to Moderate | The large hydrocarbon structure is compatible, but the polar ketone and fluorine groups are poorly solvated. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Dipole-Dipole, London Dispersion | High | These solvents effectively solvate both the nonpolar backbone and the polar functional groups through dipole-dipole interactions. |

| Polar Aprotic | Acetone, Acetonitrile (MeCN) | Dipole-Dipole, London Dispersion | Moderate to High | Stronger dipoles than the previous class may favor the polar groups but be less compatible with the extensive nonpolar regions. |

| Aromatic | Toluene, Benzene | London Dispersion, π-interactions | Moderate to High | The nonpolar character and potential for π-interactions with the cyclohexene ring suggest good compatibility.[1] |

| Polar Protic | Ethanol, Methanol | Hydrogen Bonding, Dipole-Dipole | Low to Moderate | While these solvents can interact with the ketone's oxygen lone pairs, the dominant H-bonding network is disrupted by the large, nonpolar solute. |

| Highly Polar Protic | Water | Hydrogen Bonding | Insoluble | The large hydrophobic character of the molecule prevents dissolution in water.[8][9] |

Experimental Determination of Solubility

Theoretical predictions must be validated through empirical testing. The following protocols describe how to determine both qualitative and quantitative solubility. These methods are designed to be self-validating and provide a clear, actionable framework for laboratory work.

Workflow for Solubility Determination

The following diagram illustrates the logical flow for systematically assessing the solubility of the target compound.

Caption: Workflow for solubility testing.

Protocol 1: Qualitative Solubility Test

This rapid test classifies the compound's solubility in a range of solvents.[9][10]

Materials:

-

2-Fluoro-3-(pinacolato)cyclohex-2-en-1-one

-

Array of test solvents (e.g., hexane, toluene, DCM, THF, ethyl acetate, methanol, water)

-

Small vials (e.g., 2 mL) with caps

-

Spatula

-

Vortex mixer

Procedure:

-

Add approximately 5-10 mg of the compound to a clean, dry vial.

-

Add 0.5 mL of the selected solvent. The precise ratio of solute to solvent is crucial to avoid misleading results from creating a supersaturated solution.[10]

-

Cap the vial securely and vortex vigorously for 1-2 minutes.

-

Allow the vial to stand for 5 minutes.

-

Visually inspect the mixture against a dark background.

-

Soluble: A completely clear, homogeneous solution with no visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid material appears largely unchanged.

-

-

Record the observation and repeat for each solvent.

Protocol 2: Quantitative Solubility by the Shake-Flask Method

This method determines the equilibrium solubility at a specific temperature and is considered a gold standard for its reliability.[2]

Materials:

-

Equipment from Protocol 1

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., HPLC-UV, NMR, or a rotary evaporator for gravimetric analysis)

Procedure:

-

Add an excess amount of 2-Fluoro-3-(pinacolato)cyclohex-2-en-1-one to a vial (e.g., 20 mg).

-

Pipette a precise volume of the chosen solvent into the vial (e.g., 2.0 mL).

-

Seal the vial and place it in a shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for at least 24 hours to ensure equilibrium is reached.[2]

-

After 24 hours, stop agitation and allow the vial to rest at the same constant temperature for several hours for the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately pass it through a syringe filter into a clean, pre-weighed vial. This step is critical to remove all undissolved solids.

-

Accurately determine the mass of the filtered solution.

-

Quantify the amount of dissolved solute. A common and robust method is gravimetric analysis:

-

Carefully evaporate the solvent from the filtered solution under reduced pressure (e.g., using a rotary evaporator or nitrogen stream).

-

Once the solvent is fully removed, weigh the vial containing the solid residue.

-

The mass of the residue corresponds to the amount of solute dissolved in the volume of solvent taken.

-

-

Calculate the solubility:

-

Solubility (mg/mL) = Mass of residue (mg) / Volume of supernatant sampled (mL)

-

Key Factors Influencing Solubility Measurements

-

Temperature: The solubility of most solid compounds increases with temperature.[11] All quantitative measurements must be performed at a controlled, reported temperature.

-

Compound Purity: Impurities can enhance or depress solubility. Use the purest sample available for accurate measurements.

-

Hydrolytic Stability: Boronic esters, including pinacol esters, can be susceptible to hydrolysis in the presence of water, especially under acidic or basic conditions.[12] When using protic solvents like methanol or ethanol, ensure they are anhydrous to prevent degradation of the compound, which would affect solubility readings.

Conclusion

While specific experimental solubility data for 2-Fluoro-3-(pinacolato)cyclohex-2-en-1-one is not publicly available, a detailed analysis of its molecular structure allows for a strong predictive assessment. The compound is anticipated to be highly soluble in polar aprotic solvents of intermediate polarity like THF and DCM, moderately soluble in nonpolar and aromatic solvents like hexane and toluene, and poorly soluble in highly polar protic solvents such as water. This guide provides the theoretical basis for these predictions and, more importantly, equips researchers with robust, step-by-step protocols to determine the compound's solubility profile experimentally. Adherence to these methodologies will ensure the generation of accurate and reliable data, facilitating the compound's effective application in research and development.

References

-

Scribd. Procedure For Determining Solubility of Organic Compounds. Available at: [Link]

-

Geocities.ws. Solubility test for Organic Compounds. (2024). Available at: [Link]

-

Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. (2025). YouTube. Available at: [Link]

-

University of Toronto Scarborough. Solubility - Chemistry Online @ UTSC. Available at: [Link]

-

ResearchGate. The factors that influence solubility in perfluoroalkane solvents. Available at: [Link]

-

Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

-

Acme Bioscience, Inc. The Chemical Properties and Synthetic Utility of Bis(pinacolato)diboron. Available at: [Link]

-

ResearchGate. Solubility temperatures of pinacol ester of phenylboronic acid (2) as a.... Available at: [Link]

-

Solubility of Things. 1-Fluorononane. Available at: [Link]

-

Wikipedia. Bis(pinacolato)diboron. Available at: [Link]

-

ResearchGate. Stability of Boronic Esters to Hydrolysis: A Comparative Study. (2025). Available at: [Link]

-

PubMed. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. (2004). Available at: [Link]

-

Chemistry LibreTexts. 13.3: Factors Affecting Solubility. (2023). Available at: [Link]

-

ResearchGate. (PDF) Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure. (2025). Available at: [Link]

-

ResearchGate. Fluorocyclohexanes: Synthesis and structure of all-syn-1,2,4,5- tetrafluorocyclohexane. (2025). Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. m.youtube.com [m.youtube.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. researchgate.net [researchgate.net]

- 5. Bis(pinacolato)diboron | 73183-34-3 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Bis(pinacolato)diboron - Wikipedia [en.wikipedia.org]

- 8. scribd.com [scribd.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Characterization of Fluorinated Vinyl Boronate Esters

Foreword: The Strategic Value of Fluorinated Vinyl Boronate Esters in Modern Drug Development

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a proven strategy for optimizing drug-like properties.[1][2] Fluorine's unique electronic characteristics can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[2] When this powerful element is combined with the synthetic versatility of vinyl boronate esters—key intermediates in powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling—a class of building blocks with immense potential emerges.[2] Fluorinated vinyl boronate esters offer chemists a gateway to novel, complex, and highly functionalized pharmaceutical candidates.[3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the critical methods used to elucidate and validate the structure of these valuable compounds. Moving beyond a simple recitation of techniques, we will explore the underlying principles and causal logic that inform robust structural characterization, ensuring the integrity and reproducibility of your research.

Part 1: The Analytical Triad: Core Techniques for Structural Elucidation

A definitive structural assignment for a fluorinated vinyl boronate ester relies on a synergistic approach, primarily employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Each technique provides a unique and complementary piece of the structural puzzle.

Multinuclear NMR Spectroscopy: The Cornerstone of Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the routine structural analysis of fluorinated vinyl boronate esters in solution. A comprehensive analysis involves the acquisition and interpretation of several spectra: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR.

1.1.1 ¹⁹F NMR: A Window into the Fluorine Environment

Given the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, ¹⁹F NMR is an exceptionally sensitive and informative technique.[4][5]

-

Expertise & Causality: The vast chemical shift range of ¹⁹F NMR (spanning up to 800 ppm) provides exquisite sensitivity to the local electronic environment, making it a powerful diagnostic tool.[5] Even subtle changes in molecular geometry or the electronic nature of neighboring substituents can induce significant and easily interpretable shifts in the ¹⁹F signal.[6][7] This sensitivity allows for unambiguous confirmation of fluorine's incorporation and its specific location within the vinyl group or attached moieties.[8]

-

Trustworthiness through Data: The chemical shift of a fluorine atom on a vinyl group is highly dependent on its position (cis or trans to the boronate ester) and the nature of other substituents on the double bond. These shifts, when compared to established literature values or computational predictions, provide a primary layer of structural validation.[6][9]

Table 1: Typical ¹⁹F NMR Chemical Shift Ranges for Common Organofluorine Moieties

| Functional Group/Environment | Typical Chemical Shift Range (ppm vs. CFCl₃) |

| Aliphatic C-F (e.g., -CH₂F ) | -200 to -220[5] |

| Vinyl Fluoride (C=C-F ) | Varies widely based on substitution |

| Trifluoromethyl (-CF ₃) | -50 to -70[5] |

| Aromatic C-F (Ar-F ) | +80 to +170[9] |

1.1.2 ¹¹B NMR: Probing the Boron Center

¹¹B NMR spectroscopy directly observes the boron nucleus, providing crucial information about its coordination state.

-

Expertise & Causality: The chemical shift in ¹¹B NMR is highly indicative of the boron atom's geometry. For the trigonal planar (sp²-hybridized) boron atom typical of a boronate ester, signals generally appear in the range of δ = 20-35 ppm.[10] Should the boron become tetracoordinated (sp³-hybridized), for instance, through interaction with a Lewis base, the signal will shift significantly upfield to approximately δ = 2-15 ppm.[10][11] This allows for the direct assessment of the boronate ester's integrity and potential interactions in solution.

1.1.3 ¹H and ¹³C NMR: Mapping the Carbon Skeleton

While ¹⁹F and ¹¹B NMR probe the heteroatoms, ¹H and ¹³C NMR, often in conjunction with 2D experiments (e.g., COSY, HSQC, HMBC), are essential for elucidating the complete carbon framework and the stereochemistry of the vinyl group.

-

Expertise & Causality: The key to interpreting these spectra lies in analyzing the spin-spin coupling constants (J-values). The magnitude of the ³J(H,H) coupling constant across the double bond is diagnostic of its geometry: typically ~12-18 Hz for a trans relationship and ~7-12 Hz for a cis relationship. Furthermore, heteronuclear coupling between fluorine and nearby protons (²J(F,H), ³J(F,H)) or carbons (¹J(F,C), ²J(F,C)) provides definitive evidence for the relative placement of atoms.[8] ¹⁹F-¹³C HMBC experiments can be particularly powerful for establishing long-range connectivity.[5]

Mass Spectrometry (MS): Validating Molecular Weight and Formula

Mass spectrometry is indispensable for confirming the molecular weight of the target compound and providing evidence for its elemental composition.

-

Expertise & Causality: For boronate esters, "soft" ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are generally preferred over harsher methods like Electron Impact (EI) to minimize fragmentation and preserve the molecular ion.[12] High-Resolution Mass Spectrometry (HRMS) is critical for providing a highly accurate mass measurement, which can be used to confirm the elemental formula with a high degree of confidence.

-

Trustworthiness through Isotopic Patterns: A unique feature of boron is its natural isotopic abundance: ~20% ¹⁰B and ~80% ¹¹B.[13][14] This results in a characteristic isotopic pattern in the mass spectrum for any boron-containing ion, where the M+1 peak is significantly more intense than would be expected from ¹³C alone. Observing this distinct pattern is a hallmark of a successful synthesis and serves as an internal validation of the compound's identity.[14]

Single-Crystal X-ray Crystallography: The Definitive Structure

When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous, three-dimensional map of the molecule's structure in the solid state.[15]

-

Expertise & Causality: This technique is the gold standard for determining bond lengths, bond angles, and stereochemical relationships.[11][16] For fluorinated vinyl boronate esters, it can definitively confirm the cis/trans geometry of the vinyl group, the planarity of the boronate ester ring, and any subtle conformational preferences or intermolecular interactions, such as hydrogen bonding.[11][16]

-

Authoritative Grounding: The resulting crystal structure provides irrefutable proof of the molecular architecture.[15] For example, crystallographic analysis can reveal the precise dihedral angle between a phenyl ring and the CBO₂ plane of the boronate ester, offering insights into electronic conjugation.[16]

Part 2: Experimental Protocols & Workflows

The following sections provide standardized, field-proven methodologies for the key characterization techniques discussed.

Standard Protocol for Multinuclear NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the purified fluorinated vinyl boronate ester in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5mm NMR tube.

-

Reference Standard: For ¹⁹F NMR, an external reference like trifluorotoluene or an internal standard like CFCl₃ (if compatible) is often used.[4] For ¹H and ¹³C, Tetramethylsilane (TMS) is the conventional reference.

-

¹H NMR Acquisition: Acquire a standard proton spectrum to assess sample purity and identify major proton environments.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. This provides sharp singlets for each unique fluorine environment, simplifying chemical shift assignment. Subsequently, acquire a proton-coupled ¹⁹F spectrum to observe H-F coupling patterns.

-

¹¹B NMR Acquisition: Acquire a proton-decoupled ¹¹B NMR spectrum. Due to the quadrupolar nature of the boron nucleus, signals can be broad.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An APT or DEPT experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR (as needed): If structural ambiguity remains, perform 2D experiments such as ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC to establish connectivity.

General Workflow for Structural Characterization

The logical flow from synthesis to confirmed structure is a self-validating process where each step builds upon the last.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]

- 8. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 9. 19F [nmr.chem.ucsb.edu]

- 10. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Six-Membered Heterocyclic Boronate Esters. Synthesis and Structural Analysis [scielo.org.mx]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. The Boron Mass Spectrum: Isotopes, Peaks, and Real-World Applications | Borates Today [borates.today]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

Discovery and history of 2-Fluoro-3-borylcyclohex-2-en-1-one derivatives

An In-depth Technical Guide to the Synthesis and Potential Applications of 2-Fluoro-3-borylcyclohex-2-en-1-one Derivatives

Abstract

The strategic incorporation of fluorine and boron moieties into organic scaffolds represents a paramount strategy in modern medicinal chemistry and materials science. This guide delves into the nascent field of 2-fluoro-3-borylcyclohex-2-en-1-one derivatives, a class of compounds at the frontier of synthetic chemistry. While a direct, documented history of these specific molecules is not yet established in the literature, this paper synthesizes foundational knowledge in organofluorine and organoboron chemistry to propose robust synthetic pathways. We will explore the logical design of these molecules, rooted in the unique bioisosteric and reactivity profiles imparted by the vicinal fluorine and boryl groups on an enone scaffold. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the conceptual framework, proposed synthetic methodologies with detailed protocols, and potential applications of this promising, yet underexplored, class of compounds.

Introduction: The Strategic Imperative for Fluoro-Boryl Scaffolds

The cyclohexenone core is a privileged scaffold in organic synthesis, serving as a versatile intermediate for a myriad of complex molecules, including natural products and pharmaceuticals.[1] Its reactivity is well-defined, offering handles for conjugate additions, Diels-Alder reactions, and various annulations. The true innovation, however, lies in the precise functionalization of this core to modulate its physicochemical and biological properties.

The introduction of a fluorine atom, the most electronegative element, can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity.[2][3] Specifically, α-fluoroenones are recognized as valuable building blocks, with the vinyl fluoride motif acting as a bioisostere of an enolate.[4] Concurrently, the incorporation of a boryl group, particularly a boronic ester, provides a synthetically versatile handle for subsequent carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[2][5]

The combination of these two functionalities at the 2- and 3-positions of a cyclohexenone ring—creating a 2-fluoro-3-borylcyclohex-2-en-1-one derivative—is a compelling synthetic target. Such a molecule would synergistically combine the metabolic stability and unique electronic properties of a fluoroalkene with the synthetic utility of a vinyl boronate. This guide, therefore, serves as a forward-looking technical roadmap, postulating the discovery and development of this novel molecular architecture.

Proposed Synthetic Strategies: A Bifurcated Approach

The synthesis of a vicinal fluoro-boryl enone system is not a trivial task. The challenge lies in the controlled, regioselective introduction of two functionalities with distinct electronic demands. Based on established precedent in the literature, two primary logical pathways emerge for the construction of the 2-fluoro-3-borylcyclohex-2-en-1-one core:

-

Route A: Borylation followed by Fluorination. This approach involves the initial introduction of a boryl group at the 3-position of a cyclohexenone derivative, followed by the fluorination of the resulting vinyl boronate or a related intermediate.

-

Route B: Fluorination followed by Borylation. This alternative strategy begins with the synthesis of a 2-fluorocyclohexenone, which is then subjected to a borylation reaction at the 3-position.

The following sections will detail the theoretical basis and provide actionable, step-by-step protocols for each of these proposed routes.

Route A: Borylation of Cyclohexenones and Subsequent Fluorination

This pathway leverages the well-documented conjugate addition of boron nucleophiles to α,β-unsaturated systems. The key intermediate is a 3-borylcyclohex-2-en-1-one derivative, which is then targeted for fluorination.

Caption: Workflow for Route A: Borylation followed by Fluorination.

Causality and Expertise: The conjugate addition of a boryl group to an α,β-unsaturated ketone is a highly effective method for installing boron at the β-position. Copper catalysis is particularly well-suited for this transformation, offering high yields and regioselectivity under mild conditions.[3][6] The use of bis(pinacolato)diboron (B₂pin₂) is advantageous due to its stability and the ease of handling of the resulting pinacol boronic esters.

Experimental Protocol:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add CuCl (2 mol%), a suitable phosphine ligand such as CyJohnPhos (2 mol%), and NaOt-Bu (30 mol%).

-

Reagent Addition: Add the cyclohexenone substrate (1.0 equiv) and bis(pinacolato)diboron (B₂pin₂, 1.2 equiv).

-

Solvent and Reaction: Add anhydrous ethanol (to a concentration of 0.1 M) and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 3-(pinacolboryl)cyclohex-2-en-1-one intermediate.

Causality and Expertise: With the 3-borylcyclohexenone in hand, the next challenge is the introduction of fluorine at the adjacent vinylic position. Traditional electrophilic fluorination of the enone double bond is complicated by the presence of the boryl group. However, recent advances in electrochemistry provide a novel solution. The electrochemical oxidation of vinyl boronic esters can generate vinyl carbocation intermediates, which can then be trapped by a nucleophilic fluoride source like tetrabutylammonium fluoride (TBAF).[7][8] This method avoids harsh Lewis acids and offers a unique pathway to vinyl fluorides.

Experimental Protocol:

-

Electrochemical Cell Setup: Assemble an undivided electrochemical cell equipped with a reticulated vitreous carbon (RVC) anode and a platinum cathode.

-

Electrolyte Solution: To the cell, add the 3-(pinacolboryl)cyclohex-2-en-1-one intermediate (1.0 equiv) and tetrabutylammonium hexafluorophosphate (TBAPF₆, 0.1 M) as the supporting electrolyte in anhydrous acetonitrile.

-

Fluoride Source: Add tetrabutylammonium fluoride (TBAF, 3.0 equiv) to the solution. The TBAF serves as both the fluoride source and to form the redox-active anionic boronate complex in situ.[7]

-

Electrolysis: Apply a constant potential (e.g., +1.0 to +1.5 V vs. SCE, to be optimized) and conduct the electrolysis until the starting material is consumed (monitored by LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract with dichloromethane. Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to afford the target 2-fluoro-3-(pinacolboryl)cyclohex-2-en-1-one.

Route B: Fluorination of Cyclohexenones and Subsequent Borylation

This orthogonal approach begins with the synthesis of a 2-fluorocyclohexenone, creating a key intermediate for a subsequent C-H or C-X borylation at the 3-position.

Caption: Workflow for Route B: Fluorination followed by Borylation.

Causality and Expertise: The direct α-fluorination of enones presents a significant challenge. However, a recently developed umpolung Morita-Baylis-Hillman (MBH) type reaction provides a single-step method to convert enones directly into 2-fluoroenones.[4] This reaction utilizes HF-pyridine as a nucleophilic fluoride source in conjunction with an oxidant, proceeding through a proposed iodine(III)-enolonium species. This innovative approach bypasses multi-step sequences that were previously required.[4]

Experimental Protocol:

-

Reaction Setup: In a fume hood, to a solution of the cyclohexenone substrate (1.0 equiv) in dichloromethane at room temperature, add [bis(trifluoroacetoxy)iodo]benzene (PIFA, 1.2 equiv).

-

Fluoride Addition: Carefully add Olah's reagent (70% HF-pyridine, 3.0 equiv) dropwise to the stirring mixture. Caution: HF-pyridine is highly corrosive and toxic; handle with appropriate personal protective equipment.

-

Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC for the consumption of the starting material.

-

Quenching: Carefully quench the reaction by pouring it into a saturated aqueous solution of NaHCO₃.

-

Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield 2-fluorocyclohex-2-en-1-one.

Causality and Expertise: With the 2-fluoroenone prepared, the final step is the regioselective installation of the boryl group at the C3-position. Iridium-catalyzed C-H borylation is a powerful tool for the direct functionalization of C(sp²)-H bonds.[9] The regioselectivity is typically governed by sterics, directing the boryl group to the least hindered position. In the case of 2-fluorocyclohex-2-en-1-one, the C3-H bond is a prime target for this transformation. The fluorine atom's electronic influence may also play a role in directing the borylation.[10]

Experimental Protocol:

-

Catalyst Preparation: In a glovebox, charge a vial with [Ir(cod)OMe]₂ (1.5 mol%), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy, 3.0 mol%), and bis(pinacolato)diboron (B₂pin₂, 1.1 equiv).

-

Reagent Addition: Add the 2-fluorocyclohex-2-en-1-one substrate (1.0 equiv) and an anhydrous, non-coordinating solvent such as cyclohexane or methyl tert-butyl ether (MTBE).

-

Reaction: Seal the vial and heat the mixture at 80 °C for 12-24 hours. Monitor the reaction for the formation of the product by GC-MS.

-

Work-up: After cooling to room temperature, remove the solvent under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel to isolate the final product, 2-fluoro-3-(pinacolboryl)cyclohex-2-en-1-one.

Physicochemical Properties and Data

While experimental data for the target compounds is not yet available, we can predict key properties based on the constituent functional groups. The quantitative data for representative starting materials and a key intermediate are summarized below.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Characteristics |

| Cyclohex-2-en-1-one | C₆H₈O | 96.13 | Common synthetic building block[1] |

| 2-Fluorocyclohex-2-en-1-one | C₆H₇FO | 114.12 | α-fluoroenone intermediate |

| Bis(pinacolato)diboron | C₁₂H₂₄B₂O₄ | 253.94 | Stable, common boron source |

| Predicted Product | C₁₂H₁₈BFO₃ | 240.08 | Vicinal fluoro-boryl enone |

Potential Applications in Drug Discovery and Materials Science

The true value of the 2-fluoro-3-borylcyclohex-2-en-1-one scaffold lies in its potential for rapid diversification and its inherent biological relevance.

-

Medicinal Chemistry: The boryl group serves as a versatile handle for Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide array of aryl and heteroaryl substituents at the 3-position.[5] This would enable the rapid generation of a library of compounds for screening against various biological targets. The fluorine atom at the 2-position can enhance metabolic stability and modulate the electronic nature of the enone system, potentially improving pharmacokinetic properties and binding interactions. The scaffold could be explored for applications in oncology, neuroscience, and infectious diseases, where fluorinated compounds have shown significant promise.[3][10][11]

-

Materials Science: The electron-deficient nature of the fluoro-enone system, combined with the ability to introduce conjugated aryl groups via the boronic ester, makes these compounds interesting candidates for organic electronic materials. The tunable electronics could be exploited in the design of novel organic semiconductors or fluorescent probes.

Conclusion and Future Outlook

The discovery and development of 2-fluoro-3-borylcyclohex-2-en-1-one derivatives represent a logical and compelling next step in the evolution of synthetic chemistry. While this guide presents proposed, rather than historically documented, pathways, the protocols are firmly grounded in established, state-of-the-art methodologies. The convergence of copper-catalyzed borylation, electrochemical fluorination, umpolung reactivity, and iridium-catalyzed C-H activation provides a robust toolkit for the synthesis of these novel structures.

The successful synthesis of these derivatives will unlock a new area of chemical space, providing a platform for the development of next-generation pharmaceuticals and advanced materials. It is our hope that this technical guide will inspire and equip researchers to turn these proposed pathways into reality, thereby initiating the history of this exciting new class of molecules.

References

-